molecular formula C5H6BrNO B599069 5-Bromo-2,4-dimethyl-oxazole CAS No. 187399-73-1

5-Bromo-2,4-dimethyl-oxazole

Cat. No.: B599069
CAS No.: 187399-73-1
M. Wt: 176.013
InChI Key: IPCANAGBSFRNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethyl-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of a bromine atom and two methyl groups at the 2 and 4 positions, respectively, makes this compound unique. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Biochemical Analysis

Cellular Effects

Oxazoles have been found to have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of oxazoles can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 5-Bromo-2,4-dimethyl-oxazole in animal models are not well studied. It is known that the effects of oxazoles can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .

Metabolic Pathways

Oxazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Oxazoles are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Oxazoles are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethyl-oxazole typically involves the bromination of 2,4-dimethyl-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethyl-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-bromo-2,4-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCANAGBSFRNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696181
Record name 5-Bromo-2,4-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187399-73-1
Record name 5-Bromo-2,4-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,4-dimethyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.